(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide
Description
This compound belongs to the benzo[d]thiazole class, characterized by a bicyclic aromatic system fused with a thiazole ring. Key structural features include:
- 6-chloro substituent: Enhances lipophilicity and may improve target binding via halogen interactions.
- Prop-2-yn-1-yl (propargyl) group: A linear, electron-withdrawing substituent that can influence reactivity and pharmacokinetics.
- 1-ethyl-1H-pyrazole-5-carboxamide: A heterocyclic amide contributing to hydrogen bonding and solubility.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting STING pathways (e.g., ) or antibacterial agents ().
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-3-9-20-12-6-5-11(17)10-14(12)23-16(20)19-15(22)13-7-8-18-21(13)4-2/h1,5-8,10H,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPXLRJCUSAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring linked to a benzo[d]thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including our compound of interest. The following table summarizes key findings regarding its antimicrobial activity:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | 70 |
| Escherichia coli | 1.5 | 2.0 | 65 |
| Candida albicans | 0.5 | 1.0 | 60 |
The compound exhibited significant activity against both bacterial and fungal pathogens, with a particularly strong effect on Staphylococcus aureus. Additionally, it demonstrated notable biofilm inhibition, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction capabilities .
Anticancer Activity
In vitro studies have also indicated that this compound possesses anticancer properties. Research has shown that it can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HCT116 (Colon Cancer) | 12 |
| HeLa (Cervical Cancer) | 18 |
The compound's mechanism of action involves inducing apoptosis in cancer cells and inhibiting key metabolic pathways essential for tumor growth .
Enzyme Inhibition
The compound has been identified as an inhibitor of several important enzymes, which contributes to its biological activity:
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 |
| Dihydrofolate Reductase | 0.52 |
These findings suggest that the compound may be useful in developing therapies targeting bacterial infections and cancer by disrupting essential biochemical pathways .
Case Studies
One notable case study involved the administration of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load compared to controls, supporting its potential as an effective antimicrobial agent.
Another study focused on its anticancer effects, where treatment with the compound led to a marked decrease in tumor size in xenograft models of breast cancer, demonstrating its therapeutic potential in oncology .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural motifs, particularly those containing thiazole and pyrazole moieties, exhibit significant antimicrobial activity. Studies have shown that derivatives of thiazole can act against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the chloro substituent on the benzo[d]thiazole ring enhances the compound's lipophilicity, potentially improving its membrane permeability and antimicrobial efficacy .
Anticancer Activity
Compounds structurally related to (E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide have been evaluated for their anticancer properties. For instance, studies have demonstrated that certain thiazole derivatives show promising results against human breast cancer cell lines, indicating that this compound may also possess similar anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
Condensation Reactions
The synthesis often starts with the formation of the thiazole ring followed by a condensation reaction with appropriate aldehydes or ketones to form the pyrazole structure. This method allows for the introduction of various substituents that can modulate biological activity.
Functional Group Modifications
Subsequent steps may involve functional group modifications to enhance solubility and bioavailability. For example, the introduction of alkynyl groups can be achieved through Sonogashira coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .
Case Study: Antimicrobial Screening
A recent study evaluated a series of thiazole derivatives for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects, suggesting potential for further development as antimicrobial agents .
Case Study: Cancer Cell Line Evaluation
In another investigation, a library of pyrazole derivatives was screened against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity . This underscores the potential application of this compound in cancer therapeutics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights structural differences and inferred properties compared to analogs:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
